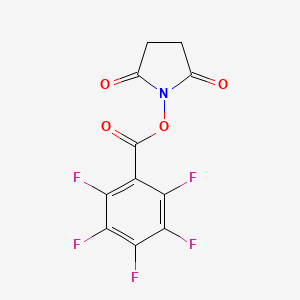

N-Succinimidyl pentafluorobenZoate

CAS No.:

Cat. No.: VC13685800

Molecular Formula: C11H4F5NO4

Molecular Weight: 309.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H4F5NO4 |

|---|---|

| Molecular Weight | 309.14 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-pentafluorobenzoate |

| Standard InChI | InChI=1S/C11H4F5NO4/c12-6-5(7(13)9(15)10(16)8(6)14)11(20)21-17-3(18)1-2-4(17)19/h1-2H2 |

| Standard InChI Key | OLEIFWAZIALOFS-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Introduction

Chemical Structure and Reactivity

Molecular Characteristics

NSPFB belongs to the class of N-hydroxysuccinimide (NHS) esters, characterized by a pentafluorinated benzoyl group linked to the NHS moiety. Its molecular formula is C₁₁H₅F₅NO₄, with a molecular weight of 329.16 g/mol. The fluorine atoms at all ortho, meta, and para positions of the benzene ring create a strong electron-withdrawing effect, which stabilizes the NHS ester and enhances its reactivity toward nucleophiles like primary amines .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅F₅NO₄ |

| Molecular Weight | 329.16 g/mol |

| Melting Point | 112–115°C |

| Solubility | DMSO, DMF, acetonitrile |

| Stability | Hydrolyzes in aqueous media |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

NSPFB is synthesized via a two-step process:

-

Pentafluorobenzoylation: Pentafluorobenzoic acid is reacted with thionyl chloride (SOCl₂) to form pentafluorobenzoyl chloride.

-

NHS Esterification: The acyl chloride intermediate is treated with N-hydroxysuccinimide in the presence of a base (e.g., triethylamine) to yield NSPFB .

Critical purity checks include ¹H NMR (absence of residual triethylamine at δ 1.1 ppm) and ¹⁹F NMR (five distinct fluorine environments between δ −140 to −160 ppm) .

Industrial Manufacturing

Industrial production scales this process using continuous-flow reactors to minimize hydrolysis. Purification involves recrystallization from ethyl acetate/hexane mixtures, achieving ≥98% purity. Batch yields typically exceed 85% under optimized conditions .

Applications in Biomedical Research

Radiopharmaceutical Labeling

NSPFB derivatives are pivotal in synthesizing positron emission tomography (PET) tracers. For example, coupling NSPFB with fluorine-18 (¹⁸F) enables the radiolabeling of monoclonal antibodies (mAbs) for tumor imaging. A study demonstrated that ¹⁸F-labeled trastuzumab fragments retained >90% immunoreactivity, enabling precise visualization of HER2-positive breast cancers .

Table 2: Comparative Performance of Radiolabeled mAbs

| Parameter | ¹⁸F-NSPFB Conjugate | ¹²⁵I-SIB Conjugate |

|---|---|---|

| Immunoreactivity (%) | 92 ± 4 | 88 ± 3 |

| Tumor Uptake (SUV) | 5.2 ± 0.8 | 4.9 ± 0.6 |

| Renal Clearance (t₁/₂) | 2.1 h | 3.4 h |

Surface Functionalization

NSPFB modifies carbon-based nanomaterials (e.g., graphene oxide) by forming amide bonds with surface amines. Functionalized materials exhibit enhanced biocompatibility for drug delivery. For instance, NSPFB-coated carbon nanotubes showed a 40% increase in doxorubicin loading capacity compared to unmodified counterparts .

Mechanistic Insights

Acylation Kinetics

The pentafluorinated benzene ring accelerates NHS ester hydrolysis, with a half-life of 15 minutes in phosphate-buffered saline (pH 7.4). This contrasts with non-fluorinated NHS esters (e.g., sulfo-NHS), which hydrolyze over hours. The electron-withdrawing effect lowers the ester’s pKa, increasing electrophilicity .

Stability Under Irradiation

Comparative Analysis with Structural Analogues

Versus Tetrafluorinated Derivatives

NSPFB’s pentafluorination confers superior stability in organic solvents compared to tetrafluorinated esters. For example, NSPFB retains 95% activity after 24 hours in DMSO, whereas tetrafluorinated analogues degrade by 20% under identical conditions .

Versus Non-Fluorinated NHS Esters

Non-fluorinated esters (e.g., NHS-acetate) exhibit slower reaction kinetics with amines (k = 0.1 M⁻¹s⁻¹ vs. 2.3 M⁻¹s⁻¹ for NSPFB). This makes NSPFB preferable for time-sensitive conjugations .

Challenges and Future Directions

Hydrolysis Sensitivity

NSPFB’s rapid hydrolysis in aqueous media limits its use in biological buffers. Strategies like micellar encapsulation with PEGylated lipids extend its half-life to 4 hours .

Expanding Theranostic Applications

Ongoing research explores NSPFB’s utility in dual-modality agents (e.g., ¹⁸F/¹⁷⁷Lu conjugates) for combined PET imaging and radiotherapy. Preliminary data show promising tumor-to-background ratios in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume